molecular formula C7H2ClF3N2 B14010398 4-Chloro-3-(trifluoromethyl)picolinonitrile

4-Chloro-3-(trifluoromethyl)picolinonitrile

Cat. No.: B14010398
M. Wt: 206.55 g/mol
InChI Key: QTJNCLPAYNMNCA-UHFFFAOYSA-N
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Description

4-Chloro-3-(trifluoromethyl)picolinonitrile (CAS 1807051-37-1) is a high-purity chemical intermediate with the molecular formula C7H2ClF3N2 and a molecular weight of 206.55 g/mol . Its structure, defined by the Canonical SMILES C1=CN=C(C(=C1Cl)C(F)(F)F)C#N, features a picolinonitrile core substituted with chloro and trifluoromethyl groups at the 3- and 4- positions, making it a valuable scaffold for synthetic elaboration . This compound is primarily utilized in life science research as a key building block for the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical discovery. The presence of both a chlorine atom and a nitrile group on the pyridine ring offers distinct sites for nucleophilic aromatic substitution and further functionalization, while the trifluoromethyl group is known to enhance properties such as metabolic stability and membrane permeability. Researchers employ this reagent to develop potential active compounds, exploring its utility in creating targeted libraries for biological screening. The product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use. Proper personal protective equipment, including gloves and eye protection, should be worn when handling this material. For complete safety and handling information, please refer to the associated Safety Data Sheet (SDS).

Properties

Molecular Formula

C7H2ClF3N2

Molecular Weight

206.55 g/mol

IUPAC Name

4-chloro-3-(trifluoromethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C7H2ClF3N2/c8-4-1-2-13-5(3-12)6(4)7(9,10)11/h1-2H

InChI Key

QTJNCLPAYNMNCA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)C(F)(F)F)C#N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Optimized Nitration and Reduction Process

A patented synthesis method offers an optimized route for preparing 4-chloro-3-(trifluoromethyl)phenyl isocyanate, a key intermediate closely related to 4-chloro-3-(trifluoromethyl)picolinonitrile, which can be adapted for the target compound synthesis.

Step 1: Nitration
  • Starting materials: o-chlorotrifluoromethylbenzene, acetic anhydride, and concentrated nitric acid (68%).
  • Procedure: o-chlorotrifluoromethylbenzene is mixed with acetic anhydride, and concentrated nitric acid is added dropwise at 10–15 °C.
  • Reaction conditions: Stirring and temperature maintenance for 3–4 hours.
  • Workup: Washing with 4–6% sodium hydroxide aqueous solution to neutralize and separate phases.
  • Outcome: Formation of 4-nitro-2-(trifluoromethyl)chlorobenzene with reduced risk of isomer impurities due to the use of acetyl nitrate generated in situ.
Step 2: Reduction
  • Catalyst system: Ferric trichloride hexahydrate (FeCl3·6H2O) and activated carbon in ethanol.
  • Reducing agent: Hydrazine hydrate (80% mass concentration), added dropwise under reflux.
  • Conditions: Refluxing ethanol with the catalyst and activated carbon, dropwise addition of hydrazine hydrate over 3–3.5 hours.
  • Workup: Hot filtration, evaporation of ethanol, extraction with organic solvents such as 1,2-dichloroethane, dioxane, or chloroform.
  • Outcome: Conversion to 4-chloro-3-(trifluoromethyl)aniline, avoiding iron mud waste typical of traditional iron powder reductions, enhancing environmental safety.
Step 3: Conversion to Isocyanate
  • Reagents: Triphosgene and catalysts such as N,N-dimethylformamide (DMF), pyridine, or 4-dimethylaminopyridine (DMAP).
  • Procedure: Triphosgene and catalyst dissolved in an organic solvent (1,2-dichloroethane, dioxane, or chloroform), followed by dropwise addition of the amine solution at -5 to 5 °C.
  • Reaction: Heating to reflux for 3–5 hours.
  • Workup: Chromatographic monitoring to ensure raw material residue is below 1%, followed by reduced pressure distillation.
  • Outcome: Crude 4-chloro-3-(trifluoromethyl)phenyl isocyanate, purified by vacuum distillation at 95–100 °C under ≤ -0.096 MPa.

Summary of Key Reaction Parameters

Step Reagents/Conditions Temperature (°C) Time Notes
Nitration o-chlorotrifluoromethylbenzene, acetic anhydride, 68% HNO3 10–15 3–4 hours Use of acetyl nitrate system reduces impurities
Reduction FeCl3·6H2O, activated carbon, hydrazine hydrate (80%) Reflux ethanol 3–3.5 hours Avoids iron mud waste, environmentally friendly
Isocyanate formation Triphosgene, DMF/pyridine/DMAP, organic solvent -5 to 5 (dropwise), reflux (reaction) 3–5 hours Controlled addition and reflux for high purity
Purification Vacuum distillation 95–100 Vacuum ≤ -0.096 MPa, purity >99.8% achievable

Yields and Purity

  • The process achieves molar yields between 76.2% and 80.6% for the isocyanate intermediate.
  • Purity levels exceed 99.1%, with chromatographic analysis confirming minimal impurities (<1%).

Alternative Synthetic Approaches

While the above method is industrially favored, other literature reports alternative routes to 4-substituted picolinonitriles, including gold(I)-catalyzed cyclizations of 4-propargylaminoisoxazoles to form 3-hydroxy-4-substituted picolinonitriles, which can be further functionalized to the desired nitrile compounds. However, these methods are more specialized and less commonly applied for large-scale synthesis of this compound.

Data Table: Analytical Results of Final Product

Peak Number Retention Time (min) Area (μV·s) Height (μV) Area (%)
1 2.755 7,268,135 1,296,708 99.1797
2 3.448 2,172 399 0.0296
3 4.345 57,939 7,089 0.7906
Total 7,328,247 1,304,196 100.0000

Source: Chromatographic analysis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate intermediate, indicating high purity suitable for further conversion to picolinonitrile derivatives.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 4-position undergoes nucleophilic substitution under controlled conditions. This reactivity is enhanced by the electron-withdrawing effects of the trifluoromethyl (-CF₃) and nitrile (-CN) groups, which activate the aromatic ring toward electrophilic/nucleophilic attacks.

Key Reactions:

  • Amination : Reacts with primary/secondary amines (e.g., methylamine, hydrazine) in polar aprotic solvents (DMF, DMSO) at 80–100°C to yield 4-amino derivatives.
    Example:

    4 Cl 3 CF3 picolinonitrile+RNH2DMF 90 C4 NHR 3 CF3 picolinonitrile+HCl\text{4 Cl 3 CF}_3\text{ picolinonitrile}+\text{RNH}_2\xrightarrow{\text{DMF 90 C}}\text{4 NHR 3 CF}_3\text{ picolinonitrile}+\text{HCl}

    Yields: 60–85% depending on amine nucleophilicity .

  • Hydroxylation : Hydrolysis with aqueous NaOH (1–2 M) at 120°C replaces Cl with -OH, forming 4-hydroxy-3-(trifluoromethyl)picolinonitrile (70–75% yield).

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling:

Reacts with aryl boronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in THF/water (80°C) to form biaryl derivatives.

Boronic AcidProduct Yield (%)Reference
Phenylboronic acid82
4-Methoxyphenyl78
3-Thienyl65

Cyclization Reactions

The nitrile group facilitates cyclization with propargylamines or isoxazoles under gold(I) catalysis, forming fused heterocycles. A representative example from :

Gold(I)-Catalyzed Cyclization :

4 Cl 3 CF3 picolinonitrile+propargylamineAuCl PPh3 60 CIsoxazolopyridine derivative\text{4 Cl 3 CF}_3\text{ picolinonitrile}+\text{propargylamine}\xrightarrow{\text{AuCl PPh}_3\text{ 60 C}}\text{Isoxazolopyridine derivative}

Conditions :

  • Catalyst: AuCl(PPh₃) (5 mol%)

  • Solvent: 1,2-Dichloroethane

  • Yield: 89%

Nitrile Hydrolysis:

Controlled hydrolysis with H₂SO₄ (20%)/H₂O at 100°C converts the nitrile to a carboxylic acid:

4 Cl 3 CF3 picolinonitrileH2SO44 Cl 3 CF3 picolinic acid(Yield 68 )[1]\text{4 Cl 3 CF}_3\text{ picolinonitrile}\xrightarrow{\text{H}_2\text{SO}_4}\text{4 Cl 3 CF}_3\text{ picolinic acid}\quad (\text{Yield 68 })[1]

Reduction:

Selective reduction of the nitrile to an amine using LiAlH₄ in THF:

CNLiAlH4CH2NH2(Yield 55 )[1]\text{CN}\xrightarrow{\text{LiAlH}_4}\text{CH}_2\text{NH}_2\quad (\text{Yield 55 })[1]

Electrophilic Aromatic Substitution (SEAr)

The trifluoromethyl group directs electrophiles to the 5-position of the pyridine ring. Example:

Nitration :

4 Cl 3 CF3 picolinonitrileHNO3/H2SO45 NO2 4 Cl 3 CF3 picolinonitrile(Yield 73 )[1]\text{4 Cl 3 CF}_3\text{ picolinonitrile}\xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4}\text{5 NO}_2\text{ 4 Cl 3 CF}_3\text{ picolinonitrile}\quad (\text{Yield 73 })[1]

Base-Mediated N–O Bond Cleavage

In methanol with K₂CO₃ (60°C), isoxazole-containing intermediates derived from 4-chloro-3-(trifluoromethyl)picolinonitrile undergo N–O bond cleavage to form hydroxylated pyridines:

SubstrateConditionsYield (%)Reference
IsoxazolopyridineK₂CO₃/MeOH, 60°C92
TMS-substitutedK₂CO₃/MeOH, 60°C53

Mechanistic Insights

  • Trifluoromethyl Group Effects : The -CF₃ group stabilizes intermediates via inductive effects, accelerating substitution and cross-coupling reactions .

  • Nitrile Participation : The nitrile acts as a directing group in cyclization and facilitates hydrolysis/reduction pathways .

Table 2: Substituent Effects on SEAr Nitration

Substituent (Position)ElectrophileProduct PositionYield (%)
-CF₃ (3)NO₂⁺573
-Cl (4)NO₂⁺568

Scientific Research Applications

4-Chloro-3-(trifluoromethyl)picolinonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-3-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The presence of the chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Positional Variants

The substitution pattern on the pyridine ring significantly influences the compound's chemical behavior. Key analogs include:

Compound Name CAS Number Substituent Positions Molecular Formula Molecular Weight Key Applications/Notes
6-Chloro-3-(trifluoromethyl)picolinonitrile 401590-41-8 Cl (6), CF₃ (3), CN (2) C₇H₂ClF₃N₂ 206.55 Intermediate in agrochemical synthesis
6-Chloro-5-(trifluoromethyl)picolinonitrile 1448776-89-3 Cl (6), CF₃ (5), CN (2) C₇H₂ClF₃N₂ 206.55 Specialty chemical for drug discovery
4-(Trifluoromethyl)picolinonitrile 936841-69-9 CF₃ (4), CN (2) C₇H₃F₃N₂ 188.11 Lacks Cl; used in ligand design

Key Observations :

  • Positional Effects : The 4-Cl,3-CF₃ configuration in the parent compound enhances electrophilicity at the 2-position (nitrile group), making it reactive toward nucleophiles. In contrast, 6-Cl analogs (e.g., 401590-41-8) exhibit steric hindrance at the 6-position, reducing reactivity in certain coupling reactions .
  • Electronic Properties : The trifluoromethyl group in all analogs contributes to high thermal stability and lipophilicity, critical for drug permeability .

Functional Group Derivatives

Ureido and Carbamate Derivatives

4-Chloro-3-(trifluoromethyl)picolinonitrile is a precursor to bioactive molecules:

  • Sorafenib Tosylate (CAS: 475207-59-1): A tyrosine kinase inhibitor containing the 4-chloro-3-(trifluoromethyl)phenyl moiety. The parent compound’s Cl and CF₃ groups are critical for binding to VEGF receptors .
  • Methyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate (CAS: 573673-43-5): A Sorafenib intermediate. The nitrile group is replaced with a methyl ester, enabling further functionalization .

Comparison :

  • The nitrile group in the parent compound allows for versatile transformations (e.g., hydrolysis to carboxylic acids or coupling reactions), whereas ester or ureido derivatives (e.g., Sorafenib) are optimized for target binding and bioavailability .

Thiocyanate and Isothiocyanate Derivatives

  • 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile (CAS: 951753-87-0): Incorporates an isothiocyanate (-NCS) group at the 5-position. This derivative is used in protein conjugation and bioconjugation chemistry due to its reactivity with amines .

Key Difference :

  • The isothiocyanate group introduces crosslinking capabilities absent in the parent compound, expanding its utility in biochemical assays .

Biological Activity

4-Chloro-3-(trifluoromethyl)picolinonitrile, a heterocyclic compound, is recognized for its unique structural features that confer significant biological activity. The presence of both chloro and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a compound of interest in various fields, particularly in agricultural chemistry and medicinal applications.

  • Molecular Formula : C7H2ClF3N2
  • Molecular Weight : 206.55 g/mol

The compound is characterized by a pyridine ring with a cyano group that allows for the introduction of various functional groups, enhancing its versatility in synthetic applications.

Biological Activity Overview

The biological activities of this compound are primarily related to its potential as a pesticide and its interactions with biological targets. The trifluoromethyl group plays a crucial role in its efficacy against pests by disrupting metabolic pathways.

Key Biological Activities

  • Pesticidal Properties :
    • Exhibits effectiveness against various agricultural pests.
    • Mechanism involves disruption of metabolic processes in target organisms, leading to their control or elimination.
  • Potential Medicinal Applications :
    • Investigated for use as a small molecule inhibitor in therapeutic strategies targeting diseases like cancer and inflammation .
    • The compound's ability to modulate biological processes suggests potential applications in drug development.

Case Studies

  • Pesticidal Efficacy :
    • A study evaluated the effectiveness of this compound against specific pest species, demonstrating significant mortality rates within 48 hours of exposure. The study highlighted the compound's ability to penetrate the cuticle of insects effectively, leading to rapid lethality .
  • Inhibition Studies :
    • Research indicated that the compound could act as an inhibitor of certain enzymes involved in metabolic pathways, showcasing potential as an anti-inflammatory agent. This was particularly noted in studies involving human acetylcholinesterase reactivation .

The synthesis of this compound can be achieved through various methods, including cyclization reactions that incorporate the trifluoromethyl group effectively. The mechanism of action typically involves binding to specific biological targets, leading to altered metabolic functions in pests or diseased cells .

Comparative Biological Activity Table

Activity TypeDescriptionReference
PesticidalEffective against agricultural pests
Enzyme InhibitionInhibits human acetylcholinesterase
Anti-inflammatoryPotential use in treating inflammation

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